molecular formula C12H14O4 B12111908 Propionic acid, 3-(p-propionylphenoxy)- CAS No. 65976-44-5

Propionic acid, 3-(p-propionylphenoxy)-

Cat. No.: B12111908
CAS No.: 65976-44-5
M. Wt: 222.24 g/mol
InChI Key: JZAFFXNUPACUTQ-UHFFFAOYSA-N
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Description

Propionic acid, 3-(p-propionylphenoxy)- is an organic compound that belongs to the class of phenylpropionic acids. This compound is characterized by the presence of a propionic acid moiety attached to a phenoxy group, which in turn is substituted with a propionyl group at the para position. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 3-(p-propionylphenoxy)- typically involves the reaction of 3-phenylpropionic acid with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods

Industrial production of propionic acid, 3-(p-propionylphenoxy)- can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a continuous flow reactor to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 3-(p-propionylphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in substituted phenoxy derivatives.

Scientific Research Applications

Propionic acid, 3-(p-propionylphenoxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of propionic acid, 3-(p-propionylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and reduce inflammation by interfering with signaling pathways such as the NF-κB pathway. Its effects are mediated through binding to receptors and altering gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropionic acid: Shares a similar phenylpropionic acid structure but lacks the propionyl substitution on the phenoxy group.

    Indole-3-propionic acid: Contains an indole ring instead of a phenoxy group, exhibiting different biological activities.

Uniqueness

Propionic acid, 3-(p-propionylphenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

CAS No.

65976-44-5

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-(4-propanoylphenoxy)propanoic acid

InChI

InChI=1S/C12H14O4/c1-2-11(13)9-3-5-10(6-4-9)16-8-7-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15)

InChI Key

JZAFFXNUPACUTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCC(=O)O

Origin of Product

United States

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